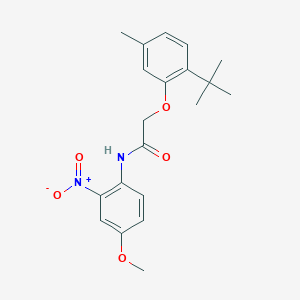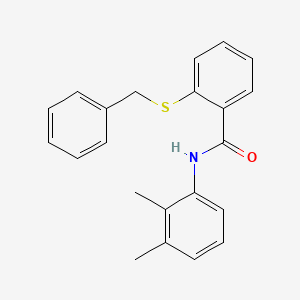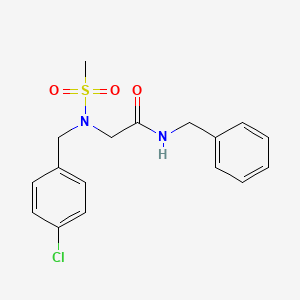![molecular formula C18H22N2OS B4928837 1-benzyl-4-[(5-ethyl-2-thienyl)carbonyl]piperazine](/img/structure/B4928837.png)
1-benzyl-4-[(5-ethyl-2-thienyl)carbonyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl-4-[(5-ethyl-2-thienyl)carbonyl]piperazine, commonly known as BETP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BETP belongs to the class of piperazine derivatives, which are known for their diverse pharmacological properties. In
Mechanism of Action
The exact mechanism of action of BETP is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of various neurotransmitters, including serotonin, dopamine, and GABA. BETP has been shown to enhance the release of GABA, which is an inhibitory neurotransmitter that plays a crucial role in the regulation of neuronal excitability. BETP has also been found to interact with the 5-HT1A receptor, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
BETP has been shown to have various biochemical and physiological effects. It has been found to increase the levels of certain antioxidants, such as glutathione and superoxide dismutase, which protect cells from oxidative damage. BETP has also been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the development of various diseases. Additionally, BETP has been found to modulate the activity of various enzymes, including acetylcholinesterase and monoamine oxidase, which are involved in the regulation of neurotransmitter levels.
Advantages and Limitations for Lab Experiments
One of the main advantages of using BETP in lab experiments is its diverse pharmacological properties. BETP has been shown to exhibit anticonvulsant, anxiolytic, and antidepressant properties, making it a versatile compound for studying various neurological and psychiatric disorders. Additionally, BETP has been found to possess antioxidant and anti-inflammatory properties, which can be useful in studying various diseases, including cancer and neurodegenerative disorders. However, one of the limitations of using BETP in lab experiments is its potential toxicity. BETP has been found to be toxic at high doses, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of BETP. One of the areas of research is the development of BETP derivatives with improved pharmacological properties. BETP derivatives with enhanced potency and selectivity could be useful in the development of novel drugs for the treatment of various diseases. Another area of research is the elucidation of the exact mechanism of action of BETP. A better understanding of the molecular mechanisms underlying the pharmacological effects of BETP could lead to the development of more effective drugs. Finally, the potential use of BETP in combination with other drugs for the treatment of various diseases should be explored. BETP has been found to enhance the activity of certain drugs, such as carbamazepine, suggesting that it could be used in combination therapies.
Synthesis Methods
BETP can be synthesized using a multi-step process that involves the reaction of benzyl chloride with 1-(5-ethyl-2-thienyl)piperazine, followed by the addition of ethyl chloroformate. The resulting compound is then treated with sodium hydroxide to obtain BETP. The purity of the final product can be enhanced using various purification techniques, such as recrystallization and column chromatography.
Scientific Research Applications
BETP has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticonvulsant, anxiolytic, and antidepressant properties in animal models. BETP has also been investigated as a potential treatment for neuropathic pain, as it has been found to alleviate pain-related behaviors in rats. Additionally, BETP has been shown to possess antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases, including cancer and neurodegenerative disorders.
properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-(5-ethylthiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS/c1-2-16-8-9-17(22-16)18(21)20-12-10-19(11-13-20)14-15-6-4-3-5-7-15/h3-9H,2,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJOOEXSKPZUCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C(=O)N2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Benzylpiperazin-1-yl)(5-ethylthiophen-2-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-indanecarboxamide](/img/structure/B4928760.png)
![5-[(benzylthio)methyl]-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B4928770.png)
![1-(2-furoyl)-4-{[3-(3-methylbutyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane](/img/structure/B4928772.png)
![2-phenyl-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)acetamide](/img/structure/B4928780.png)

![N-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}-N-(4-chlorobenzyl)methanesulfonamide](/img/structure/B4928795.png)

![3,5-dimethyl-1-{1-[(4-methylphenyl)sulfonyl]prolyl}-4-[(4-nitrophenyl)thio]-1H-pyrazole](/img/structure/B4928818.png)
![2-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4928825.png)
![2-[(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B4928832.png)
![3-(methylthio)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}propanamide](/img/structure/B4928842.png)
![3-{[2-(4-morpholinyl)ethyl]thio}-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4928856.png)
![methyl 4-methyl-2-[(4-nitrobenzoyl)amino]-5-{[(2-phenylethyl)amino]carbonyl}-3-thiophenecarboxylate](/img/structure/B4928864.png)
